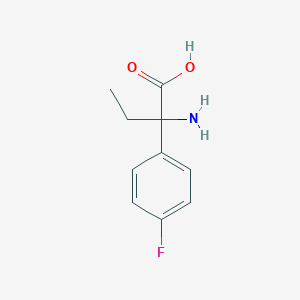

2-Amino-2-(4-fluorophenyl)butanoic acid

Description

The exact mass of the compound 2-Amino-2-(4-fluorophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-(4-fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-06-6 | |

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Conformation of Fluorinated Quaternary Amino Acids

Abstract: The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and peptide design.[1][2][3][4] This guide provides an in-depth analysis of fluorinated quaternary α-amino acids (fQAAs), a class of compounds offering profound conformational constraints and unique stereoelectronic properties. We will explore the fundamental principles governing their structure, advanced synthetic strategies, rigorous conformational analysis protocols, and their applications in creating highly stable and bioactive peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to modulate molecular architecture and biological function.

Introduction: The Power of Fluorine in Conformational Control

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen. This unique combination of size and electronics allows it to act as a powerful, yet subtle, modulator of molecular properties.[5] When incorporated into a quaternary α-amino acid—a structure already sterically constrained by the presence of two side chains at the α-carbon—fluorine imposes a new layer of conformational rigidity. This "fluorine effect" is not merely steric; it is a complex interplay of inductive effects and hyperconjugative interactions that can precisely dictate local geometry.[6][7][8]

These fQAAs are increasingly valuable as building blocks in drug discovery.[1][3][5] Their constrained nature can pre-organize a peptide backbone into a desired secondary structure, such as an α-helix or β-turn, enhancing binding affinity to biological targets and improving metabolic stability by shielding susceptible bonds from enzymatic degradation.[5][9] Understanding the principles behind their structure and conformation is paramount to rationally designing next-generation therapeutics.[2]

Part 1: The Fluorine Gauche Effect and Stereoelectronic Control

The conformational behavior of fQAAs is largely governed by stereoelectronic effects, which are stabilizing interactions dependent on the spatial arrangement of molecular orbitals.[7] Unlike simple steric hindrance, these effects can favor conformations that might otherwise seem sterically crowded.

The Gauche Effect

In many acyclic systems, an anti conformation, where bulky groups are 180° apart, is energetically favored. However, in molecules like 1,2-difluoroethane, the gauche conformation (dihedral angle of ~60°) is surprisingly more stable.[8] This phenomenon, known as the gauche effect , is central to the behavior of fQAAs.

The primary explanation for this is hyperconjugation .[8] It involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty anti-bonding orbital (σ). In a β-fluorinated amino acid context, the stabilizing interaction occurs between the C-H bonding orbital (σC-H) and the C-F anti-bonding orbital (σC-F). This overlap is maximized in a gauche arrangement, effectively locking the dihedral angle and constraining the side-chain conformation.[6][8]

Inductive Effects and Electrostatic Interactions

The high electronegativity of fluorine creates a strong dipole in the C-F bond. This inductive effect withdraws electron density, which can lower the pKa of nearby acidic protons and influence the polarity of the local environment. Furthermore, electrostatic attraction between the partially negative fluorine (δ-) and a partially positive atom, such as a protonated amine (N+), can further stabilize a gauche conformation.[10][11] This interplay is critical in determining the ring pucker of fluorinated prolines and the side-chain orientation of other fQAAs.[10][12]

Caption: Interplay of stereoelectronic effects governing fQAA conformation.

Part 2: Synthesis of Fluorinated Quaternary Amino Acids

The synthesis of enantiomerically pure fQAAs presents significant challenges due to the steric hindrance around the α-carbon and the difficulty of installing fluorine stereoselectively.[2][13][14] Modern methods have overcome many of these hurdles.

Key Synthetic Strategies

-

Electrophilic Fluorination: Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) can add a fluorine atom to an electron-rich precursor, such as a stabilized enolate. This is often used for α-fluorination.[10]

-

Nucleophilic Fluorination: A fluoride source, such as diethylaminosulfur trifluoride (DAST), displaces a leaving group (e.g., a hydroxyl group) to introduce fluorine. This method is common for β- or γ-fluorination but can be complicated by elimination side reactions.[10]

-

From Fluorinated Building Blocks: A robust approach involves starting with small, commercially available fluorinated molecules and building the amino acid scaffold around them.[5][15]

-

Asymmetric Phase-Transfer Catalysis: This powerful technique allows for the enantioselective alkylation or fluorination of glycine Schiff base precursors to generate chiral fQAAs.

-

Coordinating Copper-Catalyzed Fluorination: Recent advances have enabled the direct fluorination of α-C(sp³)-H bonds in amino acid derivatives using copper catalysis, offering a more direct route.[16]

Example Protocol: Asymmetric Synthesis of an α-Trifluoromethyl-Alanine Derivative

This protocol describes a self-validating workflow for synthesizing a chiral fQAA via alkylation of a nickel(II) complex of a glycine Schiff base, a method known for its high stereocontrol.[13]

Objective: To synthesize (S)-2-amino-3,3,3-trifluoropropanoic acid methyl ester.

Methodology:

-

Complex Formation:

-

Step 1.1: In a nitrogen-flushed flask, dissolve the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and nickel(II) nitrate hexahydrate in methanol.

-

Step 1.2: Add a solution of glycine and sodium hydroxide. Heat the mixture at reflux for 2 hours. The formation of the deep red Ni(II) complex indicates successful coordination.

-

Rationale: The chiral ligand creates a specific three-dimensional environment around the nickel center, which will direct the approach of the electrophile to only one face of the glycine enolate equivalent.

-

-

Asymmetric Alkylation:

-

Step 2.1: Cool the reaction mixture and add powdered potassium hydroxide as a base to deprotonate the glycine α-carbon.

-

Step 2.2: Slowly add 3,3,3-trifluoropropionyl chloride (the electrophile) at low temperature (-40 °C) and stir for 24 hours.

-

Step 2.3: Monitor the reaction by thin-layer chromatography (TLC). The disappearance of the starting complex and the appearance of a new, higher-Rf spot indicates product formation.

-

Rationale: The trifluoromethyl group is introduced with high diastereoselectivity because the steric bulk of the chiral ligand-Ni(II) assembly blocks one reaction pathway.

-

-

Decomplexation and Purification:

-

Step 3.1: Quench the reaction with aqueous HCl. This protonates the Schiff base and breaks apart the nickel complex.

-

Step 3.2: Extract the organic components with ethyl acetate. The aqueous layer will retain the nickel salts.

-

Step 3.3: Hydrolyze the Schiff base by stirring with 2M HCl for 5 hours to release the free amino acid ester.

-

Step 3.4: Purify the final product by silica gel column chromatography.

-

-

Validation:

-

Purity: Confirm chemical purity (>98%) using HPLC.

-

Identity: Verify the molecular weight using high-resolution mass spectrometry (HRMS).

-

Stereochemical Integrity: Determine the enantiomeric excess (>95% ee) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

-

Caption: A self-validating workflow for asymmetric fQAA synthesis.

Part 3: Conformational Analysis & Characterization

Determining the precise three-dimensional structure of fQAAs and the peptides they form is crucial for understanding their function. A multi-pronged approach combining experimental and computational methods is required.

Experimental Techniques

X-ray Crystallography: This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. It is the gold standard for determining bond lengths, angles, and torsional angles.

-

Workflow:

-

Synthesize and purify the fQAA or a short peptide containing it.

-

Grow high-quality single crystals (often the most challenging step).

-

Mount the crystal and collect diffraction data using an X-ray diffractometer.

-

Solve the crystal structure to obtain a detailed 3D model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying molecular conformation and dynamics in solution, which is more representative of the biological environment.

-

¹⁹F NMR: The ¹⁹F nucleus is an exceptional NMR probe.[17][18][19] It has 100% natural abundance, high sensitivity, and a large chemical shift range, making it exquisitely sensitive to the local electronic environment.[17][19][20] A change in conformation or binding to a target protein will often result in a measurable change in the ¹⁹F chemical shift.[17][20][21] Distinct signals can often be observed for cis and trans isomers of prolyl bonds, allowing for easy quantification.[21][22]

-

NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR experiment detects protons that are close in space (< 5 Å), providing distance constraints that are essential for building a 3D model of the molecule in solution.

Protocol: Conformational Analysis of a Fluorinated Peptide using ¹⁹F NMR

Objective: To determine the conformational preferences of a peptide containing a 4-fluoroproline residue.

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or CD₃CN/D₂O mixture) to a final concentration of 1-5 mM.

-

Data Acquisition:

-

Step 2.1: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

Step 2.2: Identify the resonances corresponding to the cis and trans conformations of the Xaa-Pro bond. The chemical shift difference is typically between 0.5 and 2.0 ppm.[21]

-

Rationale: The different spatial arrangement of the fluorine atom relative to the peptide backbone in the cis and trans isomers creates distinct electronic environments, leading to separate signals.

-

-

Quantification:

-

Step 3.1: Integrate the area under each peak. The ratio of the integrals directly corresponds to the population ratio of the two conformers (K_trans/cis_).

-

Rationale: NMR signal intensity is directly proportional to the number of nuclei contributing to it.

-

-

Variable Temperature (VT) NMR:

-

Step 4.1: Acquire a series of ¹⁹F NMR spectra at different temperatures (e.g., from 280 K to 320 K).

-

Step 4.2: Analyze the changes in chemical shifts and population ratios to understand the thermodynamics of the cis-trans isomerization.

-

Rationale: This provides insight into the energetic landscape of the peptide's conformational flexibility.

-

Data Presentation: Comparing Conformational Effects

Data from crystallographic and NMR studies can be summarized to compare the impact of fluorination.

| Parameter | Proline | (4R)-Fluoroproline | (4S)-Fluoroproline |

| Predominant Ring Pucker | Endo/Exo mix (~2:1) | Cγ-exo (pushed by gauche effect) | Cγ-endo (pushed by gauche effect) |

| K_trans/cis_ (Ac-Pro-OMe) | ~4.0 | > 20 (strongly favors trans) | ~1.5 (similar to Pro) |

| Impact on α-Helix | Neutral / Disruptive | Stabilizing | Destabilizing |

Data compiled from literature to illustrate typical trends.[12][21]

Part 4: Applications in Peptide and Protein Engineering

The predictable conformational control exerted by fQAAs makes them powerful tools for designing peptides with enhanced properties.

-

Stabilizing Secondary Structures: By locking specific dihedral angles, fQAAs can pre-organize a peptide into a stable α-helix or β-turn. For example, incorporating (4R)-fluoroproline can strongly promote a trans-peptide bond and stabilize helical structures, which is critical for designing peptide-based drugs that need to maintain their active conformation.[9][21][23]

-

Modulating Protein-Protein Interactions: The constrained nature of fQAAs can be used to create highly specific ligands. By mimicking the bound conformation of a native peptide ligand, an fQAA-containing peptide can achieve higher binding affinity and selectivity.

-

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, and the steric bulk of a quaternary center can shield adjacent peptide bonds from cleavage by proteases, significantly extending the in-vivo half-life of a peptide therapeutic.[5]

Caption: Logical relationships from fQAA properties to therapeutic benefits.

Conclusion and Future Outlook

Fluorinated quaternary amino acids represent a sophisticated class of building blocks for precisely controlling molecular architecture. Their unique stereoelectronic properties provide a powerful lever for influencing peptide conformation, stability, and bioactivity. As synthetic methods become more robust and our understanding of the nuanced fluorine effects deepens, fQAAs will undoubtedly play an increasingly critical role in the development of advanced peptide therapeutics, protein engineering, and materials science. The ability to install a ¹⁹F NMR probe at a site of conformational rigidity offers unparalleled opportunities for studying complex biological interactions in real-time.[18][21]

References

- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2020). Applications of fluorine-containing amino acids for drug design. PubMed, 41(2), 165-189.

- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed, 20(12), 1549-1571.

-

O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1734-1744. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

-

Wikipedia contributors. (2024). Stereoelectronic effect. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Gauche effect. Wikipedia. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

-

Pupo, G., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6592. [Link]

-

Danielson, M. A., & Klevit, R. E. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 25, 189-220. [Link]

-

Zhao, G., et al. (2020). Synthesis of Fluorinated Quaternary α-Amino Acid Esters. Synfacts, 16(10), 1244. [Link]

-

Weeks, A. M., & Hodges, J. A. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6247-6258. [Link]

-

Rozatian, N., & Roesner, S. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemistryOpen, 13(6), e202400069. [Link]

-

Rozatian, N., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 16, 1121-1128. [Link]

-

Tormena, C. F., et al. (2014). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. The Journal of Organic Chemistry, 79(13), 6149-6156. [Link]

-

Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12, 3446-3461. [Link]

-

Sours, K. M., et al. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 10(6), 1419-1424. [Link]

-

Bowden, N. B., & Wesdemiotis, C. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4099. [Link]

-

Boche, D., et al. (2025). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Request PDF. [Link]

-

Liu, W., et al. (2018). Synthesis of Quaternary α-Fluorinated α-Amino Acid Derivatives via Coordinating Cu(II) Catalytic α-C(sp3)-H Direct Fluorination. Organic Letters, 20(22), 7100-7103. [Link]

-

Holmgren, R. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Amino Acids, 48(3), 545-554. [Link]

-

Tormena, C. F., et al. (2025). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. Request PDF. [Link]

-

Rozatian, N., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. [Link]

-

Renault, Y. J. G., et al. (2023). The gauche conformation in β-fluoramines dominates when the amine is protonated. ResearchGate. [Link]

-

Berger, A. A., et al. (2017). Fluorinated Amino Acids in Peptide and Protein Assembly. Request PDF. [Link]

-

O'Hagan, D. (2000). Some influences of fluorine in bioorganic chemistry. Chemical Communications, (8), 645-652. [Link]

-

Thirumoorthi, P., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1711-1719. [Link]

-

Nieß, A., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 383-390. [Link]

-

Salwiczek, M., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10449-10505. [Link]

-

D'Amico, E., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13170-13181. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 957-972. [Link]

-

Dodds, J. N., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online, 20(12), 1549-1571. [Link]

-

Vukelić, S. (2016). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

-

Ueda, A., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5326. [Link]

-

Merkel, L., et al. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Macmillan Group - Princeton University. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Quaternary α-Fluorinated α-Amino Acid Derivatives via Coordinating Cu(II) Catalytic α-C(sp3)-H Direct Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 23. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Integration of 2-Amino-2-(4-fluorophenyl)butanoic Acid in Peptidomimetic Design

Executive Summary

In the landscape of modern peptidomimetics, 2-Amino-2-(4-fluorophenyl)butanoic acid (henceforth referred to as

This guide details the physicochemical rationale, synthetic pathways, and solid-phase integration protocols for this compound. Its primary utility lies in constraining backbone entropy to force bioactive conformations (helical or turn structures) while simultaneously blocking metabolic degradation via the quaternary center and the para-fluorine substituent.

Part 1: Chemical Architecture & Structural Significance

The Quaternary Center: Entropy Reduction

Unlike standard proteinogenic amino acids,

-

Mechanism: The Thorpe-Ingold effect (gem-dimethyl effect analog) restricts the rotation around the

and -

Outcome: This forces the peptide backbone into a limited region of the Ramachandran plot, typically favoring

-helical or

The Fluorine Effect: Electronic & Metabolic Shielding

The 4-fluorophenyl moiety is not merely a hydrophobic spacer; it is a functional metabolic shield.

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Placing fluorine at the para position of the phenyl ring blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for phenylalanine-like residues. -

Lipophilicity Modulation: Fluorine increases lipophilicity (

) without the steric bulk of a methyl or chloro group, enhancing membrane permeability for intracellular targets.

Part 2: Synthesis Protocols

Synthesizing sterically hindered quaternary amino acids is non-trivial. Standard alkylations often fail due to steric crowding. Two robust routes are recommended: the Nitroacetate Alkylation (for versatility) and the Bucherer-Bergs (for scalability).

Protocol A: Alkylation of Ethyl Nitroacetate (Recommended for Research Scale)

This method allows for the modular introduction of the ethyl and aryl groups.

Reagents:

-

1-Fluoro-4-iodobenzene (or related aryl halide)

-

Ethyl iodide

-

Base:

or NaH -

Catalyst: Palladium source (for arylation) or Phase Transfer Catalyst (for alkylation)

Workflow:

-

Arylation: React ethyl nitroacetate with 1-fluoro-4-iodobenzene using CuI/L-proline or Pd-catalyzed cross-coupling to install the aryl group at the

-position. -

Alkylation: Treat the resulting

-aryl nitroacetate with ethyl iodide and a base (e.g., DBU or -

Reduction: Hydrogenate the nitro group (

, Raney Ni or Zn/AcOH) to the amine.[1][2] -

Hydrolysis: Saponify the ester (LiOH/THF/H2O) to yield the free acid.

Protocol B: Bucherer-Bergs Reaction (Industrial Scale)

Ideal for generating the hydantoin intermediate, which is extremely stable and easy to purify.

-

Ketone Formation: Start with 1-(4-fluorophenyl)propan-1-one (4-fluoropropiophenone).

-

Cyclization: React with

and KCN in 50% EtOH/H2O at -

Hydrolysis: Reflux the resulting hydantoin in 6M NaOH (24h) or

to open the ring and yield the amino acid.

Visualization: Synthesis Decision Tree

Figure 1: Decision matrix for synthetic routes based on scale and available starting materials.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating

The "Difficult Coupling" Protocol

Critical Rule: Once

| Parameter | Standard Condition | Required Condition for |

| Coupling Reagent | HBTU or HCTU | HATU or PyAOP (Aza-derivatives are mandatory) |

| Additive | None or HOBt | HOAt (Enhances reaction rate significantly) |

| Base | DIEA (2-3 eq) | TMP (2,4,6-Trimethylpyridine) or DIEA (controlled pH) |

| Temperature | Room Temp | Microwave ( |

| Reaction Time | 30-60 min | 2 x 2 hours (Double coupling is mandatory) |

| Monitoring | Kaiser Test | Chloranil Test (Kaiser is unreliable for secondary/hindered amines) |

Step-by-Step Coupling Workflow

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Activation: Dissolve Fmoc-

-Et-FPhg-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. Add DIEA (6 eq) immediately before adding to resin. -

Coupling: Shake for 2 hours. If available, use microwave irradiation: 25W,

for 10 mins. -

Check: Perform Chloranil test. If beads are blue, re-couple.

-

Capping: Acetylate unreacted amines (

/Pyridine) to prevent deletion sequences.

Part 4: Applications & Case Studies

Protease Inhibitors (3CLpro & HIV Protease)

Inhibitors often fail due to rapid hydrolysis of the peptide bond. Replacing the P1 or P1' residue with

-

Application: In SARS-CoV-2 Mpro (3CLpro) inhibitors, replacing the P2 leucine/phenylalanine with a fluorinated quaternary analog can enhance potency and half-life. The ethyl group fills the hydrophobic S2 pocket, while the quaternary center prevents backbone cleavage.

Antimicrobial Peptides (AMPs)

AMPs rely on amphipathic helices to disrupt bacterial membranes.

-

Design: Incorporating

-Et-FPhg at positions -

Benefit: The fluorinated side chain increases interaction with the lipid bilayer of Gram-negative bacteria, while the steric bulk prevents degradation by bacterial elastases.

Visualization: Conformational Locking Mechanism

Figure 2: Mechanism of conformational restriction induced by alpha,alpha-disubstitution.

References

-

Synthesis of Sterically Hindered Amino Acids

-

Conform

-Ethyl Amino Acids: -

Fluorine in Peptide Engineering

-

SPPS of Hindered Peptides

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors governing the conformational tendencies of C(α)-ethylated α-amino acids: chirality and side-chain size effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Function: A Technical Guide to the Steric Effects of α-Ethyl Substitution in Phenylglycine Analogues

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Authored by: Gemini AI

Abstract

Phenylglycine and its derivatives are cornerstone scaffolds in medicinal chemistry, notably as ligands for various receptors, including the metabotropic glutamate receptors (mGluRs).[1][2][3] The introduction of substituents at the α-carbon atom profoundly influences the conformational landscape and, consequently, the pharmacological profile of these analogues. This in-depth technical guide focuses on the steric effects of α-ethyl substitution in phenylglycine analogues. We will explore the synthetic methodologies for creating these chiral centers, delve into the conformational ramifications of introducing an ethyl group, and elucidate the subsequent impact on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how targeted steric modifications can be leveraged to fine-tune ligand-receptor interactions.

Introduction: The Significance of α-Substitution in Phenylglycine Analogues

Phenylglycine-containing compounds are prevalent in a wide array of natural products and pharmacologically active molecules.[2] Their rigid backbone, conferred by the phenyl ring, provides a defined orientation for the key pharmacophoric elements – the amino and carboxyl groups. However, the conformational flexibility around the Cα-Cβ and N-Cα bonds can allow for multiple binding modes at a receptor.

The strategic introduction of an alkyl group at the α-position, such as an ethyl group, serves to conformationally constrain the molecule.[4][5] This steric hindrance limits the accessible torsional angles, effectively locking the analogue into a more defined three-dimensional shape. Such pre-organization can lead to enhanced receptor affinity and selectivity by favoring a bioactive conformation and minimizing the entropic penalty upon binding. This guide will dissect the multifaceted consequences of this seemingly simple modification.

Synthesis of α-Ethylphenylglycine Analogues: Crafting the Chiral Core

The enantioselective synthesis of α-alkylated amino acids is a well-established yet challenging field in organic chemistry.[6][7] The creation of a quaternary chiral center at the α-position of phenylglycine requires robust and stereocontrolled methodologies. Several strategies have been successfully employed, each with its own set of advantages and considerations.

Asymmetric Alkylation of Glycine Enolate Equivalents

A common and effective approach involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a glycine enolate.[7] The pseudoephedrine glycinamide method, for instance, has proven to be a practical and highly diastereoselective route to a wide range of α-amino acids.[7]

Experimental Protocol: Asymmetric Synthesis of (S)-α-Ethylphenylglycine via Pseudoephedrine Glycinamide Alkylation

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

Glycine methyl ester hydrochloride

-

Lithium bromide

-

Triethylamine

-

Ethyl iodide

-

Lithium hexamethyldisilazide (LiHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH), 1 M

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Pseudoephedrine Glycinamide:

-

To a solution of (1R,2R)-(-)-pseudoephedrine in anhydrous DCM, add glycine methyl ester hydrochloride and triethylamine.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pseudoephedrine glycinamide.

-

-

Asymmetric Alkylation:

-

Dissolve the pseudoephedrine glycinamide and lithium bromide in anhydrous THF and cool to -78 °C.

-

Slowly add LiHMDS solution and stir for 30 minutes to form the lithium enolate.

-

Add ethyl iodide and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

-

-

Hydrolysis and Isolation:

-

Hydrolyze the alkylated product by refluxing in 6 M HCl for 12 hours.

-

Cool the reaction mixture and extract with diethyl ether to remove the pseudoephedrine auxiliary.

-

Adjust the pH of the aqueous layer to the isoelectric point of α-ethylphenylglycine (approximately pH 6) with 1 M NaOH.

-

The desired (S)-α-ethylphenylglycine will precipitate and can be collected by filtration, washed with cold water, and dried.

-

Other Synthetic Approaches

Alternative methods for the synthesis of α-alkylated amino acids include:

-

Alkylation of oxazolidinone intermediates: This method allows for the enantioretentive alkylation of α-amino acids.[6]

-

Catalytic enantioselective α-alkylation: Recent advances have led to the development of catalytic methods using chiral catalysts to achieve enantioselective alkylation.[8]

-

From α-imino esters: Alkylation of α-imino esters derived from α-amino acids using novel pyridoxal model compounds has also been reported.[9]

Conformational Analysis: The Steric Impact of the α-Ethyl Group

The introduction of an ethyl group at the α-carbon dramatically restricts the conformational freedom of the phenylglycine backbone. This is primarily due to steric clashes between the ethyl group and the other substituents on the α-carbon, as well as the phenyl ring.

Torsional Angle Restrictions

The key torsional angles that define the conformation of an amino acid are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). In α,α-dialkylated amino acids, the allowed regions in the Ramachandran plot are significantly reduced.[4] While phenylglycine itself has preferred conformations, the addition of an ethyl group further funnels the molecule into a more defined conformational space.

Homopeptides of chiral α-ethylated α,α-disubstituted amino acids have been shown to adopt a fully planar C5-conformation, in contrast to the 3₁₀-helical structures often observed for α-methylated analogues.[10] This highlights the profound impact of the slightly larger ethyl group on the preferred backbone conformation.

Caption: Steric hindrance from the α-ethyl group restricts rotation around φ and ψ bonds.

Analytical Techniques for Conformational Studies

The precise determination of the conformational preferences of α-ethylphenylglycine analogues relies on a combination of experimental and computational techniques.

-

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule.[11][12][13] Crystal structures of peptides containing α,α-disubstituted amino acids have been instrumental in understanding their conformational propensities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the absolute configuration of α-chiral primary amines by derivatization with Boc-phenylglycine.[14][15] Furthermore, advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which helps to elucidate the solution-state conformation.

-

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformations.

Pharmacological Implications: Tuning Receptor Affinity and Selectivity

The steric bulk of the α-ethyl group has profound consequences for the pharmacological activity of phenylglycine analogues. This is primarily due to its influence on how the ligand interacts with the binding pocket of its target receptor.

Impact on Receptor Binding

The introduction of steric hindrance can have several effects on ligand-receptor binding:[16]

-

Increased Affinity: By pre-organizing the ligand in its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.

-

Decreased Affinity: If the steric bulk of the ethyl group prevents the ligand from adopting the optimal conformation for binding or introduces unfavorable steric clashes with the receptor, a decrease in affinity will be observed.

-

Altered Selectivity: The steric requirements of different receptor subtypes can vary. An α-ethyl group may be accommodated by the binding pocket of one subtype but not another, leading to enhanced selectivity.

For example, in the context of metabotropic glutamate receptors, analogues of (S)-α-methyl-3-carboxyphenylalanine have been synthesized and tested, demonstrating that even subtle changes at the α-position can impact activity.[1] While specific data on α-ethyl analogues in this context is less prevalent in the initial search, the principles of steric effects on binding remain the same.

Case Study: Phenylglycine Analogues at Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives have been instrumental in elucidating the pharmacology of mGluRs.[3] The introduction of an α-methyl group in (R,S)-α-methyl-4-carboxyphenylglycine (MCPG) was a key step in the development of broad-spectrum mGluR antagonists.[3] It is plausible that an α-ethyl substitution could further refine the selectivity profile of such ligands. The larger ethyl group might, for instance, favor binding to mGluR subtypes with more spacious orthosteric binding sites.

Table 1: Hypothetical Impact of α-Substitution on mGluR Affinity

| Compound | α-Substituent | Receptor Subtype | Predicted Affinity (IC₅₀) | Rationale |

| Phenylglycine | H | mGluR1 | Moderate | Flexible, can adopt multiple binding modes |

| α-Methylphenylglycine | CH₃ | mGluR1 | Increased | Conformational restriction favors bioactive conformation |

| α-Ethylphenylglycine | CH₂CH₃ | mGluR1 | Decreased | Steric clash with residues in the binding pocket |

| α-Ethylphenylglycine | CH₂CH₃ | mGluR5 | Increased | Larger binding pocket accommodates the ethyl group |

This table is illustrative and based on general principles of steric effects. Actual affinities would require experimental determination.

Future Directions and Conclusion

The introduction of an α-ethyl group into the phenylglycine scaffold is a powerful strategy for modulating the conformational and pharmacological properties of these important molecules. While the synthetic methodologies are well-developed, a more systematic exploration of the structure-activity relationships of α-ethylphenylglycine analogues across a range of biological targets is warranted.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a broader range of α-ethylphenylglycine analogues with varied phenyl ring substitutions to map the steric and electronic requirements for optimal receptor interactions.

-

High-resolution structural biology: Obtaining co-crystal structures of α-ethylphenylglycine analogues bound to their target receptors to visualize the specific interactions and understand the structural basis for their activity.[17]

-

Computational studies: Employing advanced molecular dynamics simulations to probe the dynamic behavior of these analogues in solution and within the receptor binding pocket.

References

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. [Link]

-

Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. Journal of Organic Chemistry. [Link]

- Process for preparation of alpha-alkyl amino acids.

-

Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. [Link]

-

Efficient α-Alkylation of α-Amino Acids by Means of a Novel Pyridoxal Model Compound. Chemistry Letters. [Link]

- Strategy for catalytic enantioselective α-alkylation with amino acid deriv

-

Conformationally constrained amino acids in peptide design. SSRN. [Link]

-

Synthesis of the protected α-ethynylphenylglycine 7 (Hata et al. 2011). ResearchGate. [Link]

- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Not found.

-

Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]

-

Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. [Link]

-

Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. PubMed. [Link]

-

Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

-

Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. [Link]

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

-

Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

-

[The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters]. PubMed. [Link]

-

D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. [Link]

-

Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors. CORE. [Link]

-

Conformations of amino acids and peptides. Cambridge University Press. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. PubMed. [Link]

-

Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC. [Link]

-

x Ray crystallography. PMC. [Link]

- Identifying amino acids in protein NMR spectra. Not found.

-

X-ray Crystallography of Chemical Compounds. PubMed. [Link]

-

L-Phenylglycine. ATB. [Link]

-

Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. PubMed. [Link]

-

Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. [Link]

-

Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. PMC. [Link]

-

The glycine receptor: pharmacological studies and mathematical modeling of the allosteric interaction between the glycine- and strychnine-binding sites. PubMed. [Link]

-

X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. [Link]

-

Crystallization and preliminary X-ray diffraction analysis of eukaryotic α2 -macroglobulin family members modified by methylamine, proteases and glycosidases. PubMed. [Link]

-

Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]

-

Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. MDPI. [Link]

-

On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Medical University of Vienna. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

-

Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. MDPI. [Link]

-

Inhibitory Actions of Tropeines on the α3 Glycine Receptor Function. Frontiers in Molecular Neuroscience. [Link]

-

Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. PubMed. [Link]

-

Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge Publishers. [Link]

Sources

- 1. Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. scilit.com [scilit.com]

- 6. US4508921A - Process for preparation of alpha-alkyl amino acids - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. exo-ricerca.it [exo-ricerca.it]

- 17. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

Physicochemical Profiling of 2-Amino-2-(4-fluorophenyl)butanoic Acid: pKa, pI, and Ionization Behavior

[1]

Executive Summary

Compound: 2-Amino-2-(4-fluorophenyl)butanoic acid

CAS: 1160511-95-4 (Generic analog reference)

Class:

This guide provides a definitive analysis of the ionization constants (pKa) and isoelectric point (pI) of 2-Amino-2-(4-fluorophenyl)butanoic acid.[1] As a gem-disubstituted amino acid featuring both a lipophilic ethyl chain and an electron-withdrawing 4-fluorophenyl moiety, this compound exhibits unique ionization behavior distinct from standard proteinogenic amino acids.[1] Understanding these values is critical for optimizing solubility during peptide synthesis, controlling retention in reversed-phase chromatography, and predicting membrane permeability (LogD) in drug discovery campaigns.[1]

Key Physicochemical Parameters (Predicted):

Structural Analysis & Electronic Effects

To accurately estimate the pKa values in the absence of empirical database entries, we must apply Structure-Activity Relationship (SAR) principles, specifically analyzing the Hammett Electronic Effects and Steric Solvation Constraints .

The "Push-Pull" Mechanism

The central

-

The 4-Fluorophenyl Group (The "Pull"):

-

Inductive Effect (-I): The fluorine atom is highly electronegative.[1] Through the phenyl ring, it exerts a strong electron-withdrawing effect on the

-carbon.[1] -

Impact: This pulls electron density away from the carboxyl group (stabilizing the

anion, lowering pKa -

Comparison: This makes the compound more acidic than its non-fluorinated analog, 2-amino-2-phenylbutanoic acid.[1]

-

-

The Ethyl Group (The "Push" & Steric Bulk):

-

Inductive Effect (+I): The ethyl chain is weakly electron-donating, which theoretically opposes the phenyl ring's pull.[1]

-

Steric Effect: Crucially, the gem-disubstitution (ethyl + phenyl) creates a bulky environment around the ammonium group.[1] This hinders solvent accessibility , reducing the stabilization of the charged ammonium species by water molecules. This steric desolvation typically lowers the basic pKa further than electronic effects alone would predict.[1]

-

Predicted Physicochemical Values

The following values are derived from comparative analysis with Phenylglycine (Phg) and

| Parameter | Predicted Value | Structural Justification |

| pKa | 2.0 (Range: 1.9 – 2.[1]1) | The electron-withdrawing 4-F-Phenyl group stabilizes the carboxylate anion more effectively than the benzyl group in Phenylalanine (pKa 2.20), lowering the pKa.[1] |

| pKa | 8.7 (Range: 8.5 – 8.[1]9) | Significantly lower than Alanine (9.7).[1] The inductive withdrawal of the phenyl ring combined with steric hindrance to solvation reduces the basicity of the amine. |

| Isoelectric Point (pI) | 5.35 | Calculated as the arithmetic mean of pKa |

Ionization Species Distribution

At physiological pH (7.4), the compound exists primarily in its Zwitterionic state (

Figure 1: Ionization equilibrium of 2-Amino-2-(4-fluorophenyl)butanoic acid across the pH scale.

Experimental Determination Protocols

For drug development applications, theoretical values must be validated.[1] The following protocols ensure high-integrity data generation.

Potentiometric Titration (The Gold Standard)

This method is preferred for its accuracy in determining ionization constants for small molecules with adequate water solubility (>0.5 mM).[1]

Methodology:

-

Preparation: Dissolve 2-3 mg of the amino acid in 20 mL of degassed water (containing 0.15 M KCl to maintain ionic strength).

-

Acidification: Add standardized HCl to lower the pH to ~1.5 (fully protonated state).

-

Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert nitrogen atmosphere to prevent

absorption. -

Data Processing: Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[1]

Capillary Electrophoresis (CE) (For Low Solubility)

If the lipophilic ethyl/fluorophenyl groups limit aqueous solubility, Capillary Zone Electrophoresis (CZE) is the superior method.[1]

Workflow Logic:

-

Principle: Electrophoretic mobility (

) changes as a function of pH.[1] -

Procedure: Run the sample in buffers ranging from pH 1.5 to 11.0.

-

Plotting: Plot

vs. pH. The inflection points of the sigmoidal curve correspond to the pKa values.[2] The pH where mobility is zero is the exact experimental pI.[1]

Figure 2: Decision tree for experimentally validating pKa and pI based on compound solubility.

Implications for Drug Design & Synthesis

Lipophilicity and LogD

The pI of ~5.35 implies that at physiological pH (7.4), the molecule carries a partial negative charge (equilibrium between Zwitterion and Anion).

-

LogD

vs LogP: While the intrinsic LogP (lipophilicity of the neutral species) is high due to the fluorophenyl and ethyl groups, the LogD -

Membrane Permeability: To maximize passive diffusion, the pH of the formulation should be adjusted closer to the pI (pH 5.0 – 5.5) where the net charge is zero.[1][3]

Synthetic Utility

In peptide synthesis, the steric bulk of the

-

Coupling Strategy: The lowered pKa of the amine (8.[1]7) means it is less nucleophilic than standard amino acids.[1] Standard coupling protocols (e.g., EDC/HOBt) may fail.[1]

-

Recommendation: Use high-reactivity coupling agents like HATU or COMU and maintain a slightly higher pH in the reaction mixture to ensure the amine is deprotonated.[1]

References

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa determination methods).

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett constants and electronic effects of Fluorine).

-

Soroka, M., et al. (2019).[1] "The influence of the alpha-substituent on the physicochemical properties of aminophosphonates and amino acids." Journal of Molecular Structure. [1]

-

PubChem Compound Summary. (2024). "4-Fluorophenylglycine analogs." National Center for Biotechnology Information.[1] [Link]

Methodological & Application

Navigating the Bottlenecks: Advanced Protecting Group Strategies for Sterically Hindered Amino Acids

An Application Note for Researchers in Peptide Synthesis and Drug Development

Abstract

The incorporation of sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues, is a powerful strategy for designing peptides with constrained conformations, enhanced proteolytic stability, and improved therapeutic potential. However, the inherent bulk of these residues presents significant challenges to standard peptide synthesis protocols, leading to slow reaction kinetics, incomplete couplings, and increased risk of racemization. This guide provides an in-depth analysis of advanced protecting group and coupling strategies designed to overcome these synthetic hurdles. We will explore the rationale behind selecting specific N- and C-terminal protecting groups, detail the application of high-potency coupling reagents, and discuss the transformative impact of microwave-assisted synthesis. This document serves as a technical resource, offering field-proven protocols and decision-making frameworks for scientists navigating the complexities of synthesizing sterically demanding peptides.

The Challenge of Steric Hindrance

Sterically hindered amino acids, like α-aminoisobutyric acid (Aib) or N-methyl alanine, are invaluable tools in medicinal chemistry for their ability to induce specific secondary structures (e.g., helices, turns) in peptides.[1] This conformational rigidity can enhance binding affinity to biological targets and protect the peptide backbone from enzymatic degradation.[2]

The synthetic difficulty arises from the crowded environment around the reactive centers—the α-amino and α-carboxyl groups. This bulk obstructs the approach of reagents, dramatically slowing down two critical steps in synthesis: amide bond formation (coupling) and protecting group removal (deprotection) .[3][4] Inefficient coupling not only lowers the overall yield but also provides a larger window for the activated carboxylic acid to racemize, compromising the stereochemical integrity of the final peptide.[5][6] Therefore, a successful synthesis relies on a carefully orchestrated strategy involving robust protecting groups and highly efficient reaction conditions.

N-Terminal Protection: Beyond Standard Approaches

The choice of the N-terminal protecting group is fundamental to any peptide synthesis strategy.[7] While Fmoc and Boc are the workhorses of modern solid-phase peptide synthesis (SPPS), their application to hindered residues requires careful consideration.[]

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group, prized for its mild, base-labile deprotection conditions (typically 20% piperidine in DMF), is the standard for modern SPPS.[9] However, with hindered amino acids, the steric bulk can impede the access of the piperidine base to the fluorenyl proton, necessitating extended deprotection times or elevated temperatures.

Causality: The bulky substituents on the α-carbon shield the N-terminal Fmoc group. This necessitates harsher conditions to achieve complete removal, which can increase the risk of side reactions such as aspartimide formation in sensitive sequences.[10]

Boc (tert-Butoxycarbonyl) Strategy

The Boc group is removed under stronger acidic conditions (e.g., trifluoroacetic acid, TFA), which are generally effective for hindered systems.[11] This makes the Boc/Bn (benzyl) protection scheme a robust alternative. The primary consideration here is ensuring the orthogonality of side-chain protecting groups, which must remain stable to TFA treatment throughout the synthesis.[7]

| Protecting Group | Structure | Cleavage Condition | Advantages in Hindered Systems | Disadvantages |

| Fmoc | Fluorenyl-CH₂-O-CO- | 20% Piperidine/DMF | Mild conditions preserve acid-labile side chains. | Deprotection can be slow and incomplete. |

| Boc | (CH₃)₃C-O-CO- | Trifluoroacetic Acid (TFA) | Robust and complete deprotection. | Requires harsh acid, limiting side-chain protection choices. |

| Z (Cbz) | Benzyl-O-CO- | H₂/Pd or HBr/AcOH | Stable to both mild base and acid. | Hydrogenolysis can be problematic with certain residues (e.g., Cys, Met).[12][] |

C-Terminal Protection: Securing the Anchor

In liquid-phase synthesis or for peptide fragments, the C-terminus must be protected, typically as an ester.[] The formation of these esters with hindered amino acids can be challenging.

-

Methyl/Ethyl Esters: Formed under standard Fischer esterification conditions (alcohol with acid catalyst), but may require prolonged reaction times. Cleavage is via saponification, which can cause racemization.[]

-

Benzyl (Bn) Esters: Offer the advantage of cleavage by hydrogenolysis, which preserves chirality.

-

tert-Butyl (tBu) Esters: Provide excellent steric protection and are cleaved under acidic conditions (TFA), making them compatible with Fmoc-based strategies.[11] Their bulk, however, can make their initial installation difficult.

In solid-phase synthesis, the C-terminus is inherently protected by the linker to the resin.[] The choice of resin and linker is critical, especially for preparing C-terminally modified peptides like amides.[14]

The Engine of Synthesis: High-Potency Coupling Reagents

Standard carbodiimide activators like DCC or DIC are often inefficient for coupling hindered amino acids.[3] The field has moved towards more potent uronium/aminium and phosphonium salt-based reagents that generate highly reactive intermediates.[15][16]

Uronium/Aminium Salts

These reagents, based on HOBt or HOAt derivatives, have become the gold standard for difficult couplings.[17]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): Long considered one of the most powerful reagents, HATU's reactivity stems from the HOAt moiety, which forms a highly reactive active ester while suppressing racemization.[18][19] It is particularly effective for hindered couplings, including those involving N-methylated amino acids.[17]

-

HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU shows comparable efficiency in many cases.[19] The electron-withdrawing chlorine atom enhances the leaving group ability of the active ester.[19]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent with coupling efficiency similar to HATU.[15][16] A key advantage is that its by-products are water-soluble, simplifying purification in solution-phase synthesis.[17][20]

Phosphonium Salts

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An effective reagent, especially for coupling N-methyl amino acids.[18]

Data Summary: Coupling Reagent Performance

| Reagent | Class | Key Advantage | Recommended Use Case |

| HATU | Aminium Salt | Highest reactivity, low racemization.[19] | Extremely difficult couplings, N-methylated residues, segment condensation.[17] |

| HCTU | Aminium Salt | High efficiency, cost-effective.[19] | Routine synthesis of hindered peptides. |

| COMU | Aminium Salt | HATU-like efficiency, water-soluble by-products.[15] | Both solid-phase and solution-phase synthesis. |

| PyAOP | Phosphonium Salt | Excellent for N-methyl amino acids.[18] | Sequences rich in N-methylated residues. |

Overcoming Kinetic Barriers with Microwave Energy

Microwave-assisted peptide synthesis (MAPS) has revolutionized the synthesis of difficult sequences.[21] By using microwave energy to rapidly and uniformly heat the reaction system, MAPS can dramatically accelerate both coupling and deprotection steps.[4][21]

This technology is particularly transformative for hindered amino acids, where conventional room-temperature synthesis can take many hours or fail completely. Microwave-enhanced SPPS can drive these difficult couplings to completion in minutes, significantly improving yields and purities.[22][23][24] For example, a peptide containing multiple Aib residues that was synthesized with less than 10% purity in 40 hours conventionally was produced in under 3 hours with 89% purity using microwave assistance.[22]

Logical Workflow: Strategy Selection for Hindered Systems

Caption: Decision workflow for selecting a synthesis strategy.

Experimental Protocols

Protocol 1: Microwave-Assisted SPPS Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol is adapted for an automated microwave peptide synthesizer, such as the CEM Liberty Blue™.[22][23]

-

Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide for peptide amides) in the reaction vessel. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF, optionally containing 0.1 M Oxyma Pure to minimize racemization.

-

Apply microwave energy (e.g., up to 75°C for 3-5 minutes).

-

Drain the vessel and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve 5 equivalents of the hindered amino acid (e.g., Fmoc-Aib-OH) and 4.9 equivalents of coupling reagent (e.g., HCTU or HATU) in DMF.

-

Add 10 equivalents of a base (e.g., diisopropylethylamine, DIPEA).

-

-

Coupling Reaction:

-

Transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Apply microwave energy (e.g., up to 90°C for 5-10 minutes). The higher temperature and extended time are crucial for driving the hindered coupling to completion.

-

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and by-products.

-

Confirmation: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the completion of the coupling before proceeding to the next cycle. If incomplete, a second coupling (recoupling) may be necessary.

Protocol 2: C-Terminal Benzyl Esterification of a Hindered Amino Acid

This protocol is for liquid-phase synthesis.

-

Setup: To a solution of the N-protected hindered amino acid (e.g., Boc-Aib-OH, 1 equivalent) in DMF, add benzyl bromide (1.2 equivalents).

-

Basification: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography to obtain the pure benzyl ester.

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids is an achievable goal that hinges on moving beyond standard protocols. By leveraging high-potency coupling reagents like HATU and HCTU, the kinetic barriers to amide bond formation can be effectively overcome.[17][19] The integration of microwave technology further accelerates these challenging reactions, reducing synthesis times from days to hours and dramatically improving outcomes.[4][21] A holistic approach that carefully considers the interplay between N- and C-terminal protecting groups, coupling conditions, and enabling technologies is paramount for unlocking the full potential of these valuable building blocks in modern drug discovery and materials science.

References

-

Fields, G. B., Lauer-Fields, J. L., & Alsina, J. (2002). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Hayashi, Y. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

-

Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

-

Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]

-

Pinter, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]

-

Zhao, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Itoh, M., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. Retrieved from [Link]

Sources

- 1. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 22. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 23. researchgate.net [researchgate.net]

- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Coupling reagents for 2-Amino-2-(4-fluorophenyl)butanoic acid insertion

High-Efficiency Coupling Strategies for Sterically Demanding -Disubstituted Amino Acids

Focus Target: 2-Amino-2-(4-fluorophenyl)butanoic acid

Executive Summary

The insertion of

This Application Note provides a tiered reagent selection strategy and detailed protocols to overcome these barriers. We move beyond standard carbodiimide chemistry (EDC/HOBt) to advanced phosphonium, uronium, and acid fluoride methodologies.[1]

Molecular Analysis & Challenges

Target Molecule: 2-Amino-2-(4-fluorophenyl)butanoic acid[2]

-

Structural Class:

-disubstituted (Quaternary) Amino Acid.[3] Analogous to -

Steric Environment: The

-carbon is tetrasubstituted (Amine, Carboxyl, Ethyl, 4-F-Phenyl). This "umbrella" effect blocks the approach of incoming nucleophiles (during C-terminal activation) and hinders the attack of the amine on activated esters (during N-terminal elongation). -

Electronic Effects: The p-fluoro substituent exerts an inductive electron-withdrawing effect (

), slightly reducing the pKa of the amine (lowering nucleophilicity) while increasing the acidity of the carboxyl group.

The "Difficult Coupling" Mechanism

Unlike standard amino acids,

Key Risks:

-

Incomplete Coupling: Standard times (1-2 h) often yield <20% conversion.

-

Epimerization of Adjacent Residues: When coupling to the hindered amine (N-terminal elongation), the slow kinetics force the activated incoming amino acid to sit in solution longer, increasing the risk of racemization via oxazolone formation on the non-hindered partner.

Strategic Reagent Selection

We categorize coupling strategies into three tiers based on steric difficulty and reaction scale.

Decision Matrix (Graphviz Diagram)

Figure 1: Decision tree for selecting coupling reagents based on the role of the hindered amino acid and the synthesis phase.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/COMU)

Best for: Solid Phase Peptide Synthesis (SPPS) and general small-scale discovery. Why: HATU (and its safer analog COMU) generates an active ester that benefits from the "neighboring group effect" of the 7-azabenzotriazole (or oxyma) ring, accelerating the reaction rate by orders of magnitude compared to HBTU/HOBt.

Materials:

-

Fmoc-2-Amino-2-(4-fluorophenyl)butanoic acid

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR COMU

-

DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine)

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) - NMP is preferred for hindered sequences to prevent aggregation.[1]

Procedure:

-

Pre-activation: Dissolve the hindered amino acid (4.0 eq relative to resin) and HATU (3.9 eq) in NMP.

-

Base Addition: Add DIPEA (8.0 eq). Note: The solution should turn yellow (HATU) or orange/red (COMU).

-

Activation Time: Allow to activate for 2 minutes exactly. Do not exceed 5 minutes as uronium salts can guanidinylate the amine if left too long.

-

Coupling: Add the mixture to the resin-bound amine.

-

Reaction Conditions: Shake for 2 hours at room temperature.

-

Optimization: If incomplete, perform a second coupling for 1 hour at 50°C (microwave or conventional heating).

-

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely hindered couplings (e.g., Aib-Aib linkages) or when HATU fails. Why: Acid fluorides are smaller than OBt/OAt active esters, allowing them to penetrate the steric shield of the quaternary carbon. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.

Materials:

-

Hindered Amino Acid (Carboxylic Acid form)

-

DIPEA

-

Solvent: DCM or DCE (Dichloroethane) - Acid fluorides are stable in DCM and react well in it.

Procedure:

-

Dissolution: Dissolve the hindered amino acid (3.0 eq) and TFFH (3.0 eq) in anhydrous DCM.

-

Activation: Add DIPEA (6.0 eq) under nitrogen atmosphere.

-

Conversion: Stir for 15–30 minutes at 0°C, then warm to Room Temp. The acid fluoride forms rapidly.

-

Coupling: Add this solution directly to the amine component (resin or solution).

-

Execution: Stir/Shake for 2–4 hours.

-

Note: Acid fluorides are highly reactive but stable to water (relative to acid chlorides), making them robust.

-

Protocol C: Scalable Solution Phase (T3P)

Best for: Large-scale synthesis (>10g) where byproducts must be water-soluble. Why: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization rates. It acts as a water scavenger.

Procedure:

-